Pentylpyrazine

Overview

Description

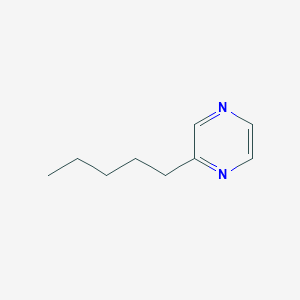

Pentylpyrazine: is an organic compound with the chemical formula C9H16N2 . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring structure. This compound is known for its characteristic odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including foods and beverages, where it contributes to their aroma and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction of Pentylamine with Pyrazine: One common method for synthesizing pentylpyrazine involves the reaction of pentylamine with pyrazine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.

Cyclization of Diamines with Diols: Another method involves the cyclization of diamines with diols in the presence of a catalyst such as granular alumina.

Industrial Production Methods:

Catalytic Systems: Industrial production of this compound often involves catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese.

Green Synthesis: Recent advancements have focused on greener approaches to synthesize pyrazine derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pentylpyrazine can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or other oxidizing agents.

Reduction: Reduction reactions of this compound can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium.

Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), acylating chlorination.

Reduction: Hydrogen gas (H2), palladium catalyst.

Substitution: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Pyrazine carboxylic acids.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Pentylpyrazine derivatives have been studied for their anticancer properties. Research indicates that certain pyrazine hybrids exhibit significant inhibitory effects on various cancer cell lines. For example, compounds derived from this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. A notable study demonstrated that specific this compound derivatives had IC50 values of 0.18 μM against MCF-7 cells, indicating potent anticancer activity comparable to established chemotherapeutics like Adriamycin .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In experimental models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, this compound derivatives have demonstrated the ability to inhibit neuroinflammation and oxidative stress pathways. One study highlighted that a this compound derivative significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Food Science

2.1 Flavoring Agent

This compound is recognized for its role as a flavoring agent in food products, particularly in roasted coffee and chocolate. Its presence contributes to the characteristic aroma and flavor profiles of these products. Analytical studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified this compound as a key volatile compound in roasted coffee beans, where it contributes to the overall sensory experience .

2.2 Antioxidant Properties

In addition to its flavoring capabilities, this compound exhibits antioxidant properties that can enhance food preservation. Research has shown that this compound can scavenge free radicals effectively, thereby potentially extending the shelf life of food products by preventing oxidative damage .

Analytical Chemistry

3.1 Mass Spectrometry Applications

This compound has been utilized in mass spectrometry for the analysis of complex mixtures, particularly in food science and environmental monitoring. Its distinct mass spectral signature allows for the identification and quantification of this compound in various matrices, including food products and biological samples .

Case Studies

Mechanism of Action

The mechanism of action of pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes, including:

Enzyme Inhibition: this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Receptor Binding: It can bind to specific receptors on cell surfaces, leading to changes in cell signaling and gene expression.

Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Pentylpyrazine can be compared with other similar compounds, such as:

2-Methylpyrazine: Known for its use in the flavor industry, 2-methylpyrazine has a similar structure but differs in its substitution pattern.

Tetramethylpyrazine: This compound is widely studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.

2,5-Dimethylpyrazine: Another flavor compound, 2,5-dimethylpyrazine, is known for its presence in various foods and beverages.

Uniqueness of this compound: this compound stands out due to its unique combination of chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

Pentylpyrazine is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of this compound's biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure can be represented as follows:

The presence of the pentyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of pyrazines, including this compound, exhibit increased antibacterial activity with longer alkyl side chains. In vitro studies have shown effectiveness against various bacterial strains, particularly mycobacteria. For instance:

- Activity against Mycobacterium : this compound derivatives showed significant inhibition against M. kansasii and M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.26 μg/mL to 1.56 μg/mL for specific derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Several studies have reported its efficacy against various cancer cell lines:

- Cell Line Studies : In a study evaluating this compound derivatives, compounds showed IC50 values as low as 9.4 μM against BEL-7402 (liver cancer) and 7.8 μM against A549 (lung cancer) cell lines . This suggests promising cytotoxic effects that warrant further investigation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative 1 | BEL-7402 | 9.4 |

| This compound Derivative 2 | A549 | 7.8 |

| This compound Derivative 3 | MCF-7 | 10.4 |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties:

- Cholinesterase Inhibition : Certain derivatives exhibited strong inhibitory effects on cholinesterase enzymes, with IC50 values reaching as low as 2.3 nM for butyrylcholinesterase (BuChE) . This activity is crucial for potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various pyrazine derivatives, including this compound, revealing structure-activity relationships that indicate enhanced efficacy with longer alkyl chains .

- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of this compound derivatives on HepG2 liver cancer cells demonstrated selective cytotoxicity, suggesting potential for development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pentylpyrazine, and how can reaction conditions be optimized for yield?

this compound synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazine derivatives are often synthesized using phosphoryl chloride (POCl₃) to halogenate hydroxyl groups, followed by alkylation with pentyl groups . Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Catalysts : Lewis acids like ZnCl₂ may enhance alkylation efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended for isolating this compound . Yield optimization requires iterative adjustments to solvent polarity and stoichiometry, validated via thin-layer chromatography (TLC) .

Q. What analytical techniques are most reliable for characterizing this compound purity and structural identity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Retention times should be cross-referenced with standards .

- NMR : ¹H NMR (CDCl₃, 400 MHz) can confirm the pentyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and pyrazine aromatic protons (δ 8.2–8.5 ppm) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode provides accurate molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₅N₂: calc. 151.1235) .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyrazine derivatives may irritate mucous membranes .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Static discharge risks during transfer necessitate grounded equipment .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For example:

- Docking studies : Use Protein Data Bank (PDB) structures to model interactions between this compound and active sites (e.g., cytochrome P450) .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with biological activity using regression analysis . Validation requires synthesizing top-ranked derivatives and testing in vitro (e.g., enzyme inhibition assays) .

Q. How should researchers address contradictory data in this compound’s biological activity studies?

Contradictions often arise from assay interference or variable purity. Mitigation strategies include:

- Interference checks : Use colorimetric assays (e.g., PMA reagent) to confirm hydrazine-free samples, as amines or urea may skew results .

- Batch consistency : Implement strict QC via HPLC and NMR for each synthetic batch .

- Dose-response validation : Replicate experiments across multiple cell lines or animal models to rule out context-dependent effects .

Q. What advanced techniques detect and quantify this compound degradation products under stress conditions?

- LC-MS/MS : Employ a gradient elution (water/acetonitrile with 0.1% formic acid) to separate degradation products. High-resolution MS identifies fragments (e.g., pentyl chain cleavage) .

- Forced degradation studies : Expose this compound to heat (40°C), humidity (75% RH), and UV light, then monitor via accelerated stability testing .

- X-ray crystallography : Resolve structural changes in degraded samples, particularly oxidation products like pyrazine N-oxides .

Q. Methodological Best Practices

- Documentation : Follow guidelines for experimental reporting, including detailed synthesis protocols, instrument parameters, and raw data deposition in supplementary materials .

- Reproducibility : Share NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if applicable) to enable independent verification .

Properties

IUPAC Name |

2-pentylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-4-5-9-8-10-6-7-11-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDHUQSPNJCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978947 | |

| Record name | 2-Pentylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-75-9 | |

| Record name | Pentylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y68H0XHI2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.